
Fenretinide glucuronide-d4
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Overview
Description
Fenretinide glucuronide-d4 is a deuterium-labeled derivative of fenretinide glucuronide. Fenretinide itself is a synthetic retinoid derivative of all-trans-retinoic acid, known for its chemopreventive and antineoplastic properties . The addition of deuterium atoms in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenretinide glucuronide-d4 involves the incorporation of deuterium atoms into fenretinide glucuronide. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis . The specific reaction conditions and catalysts used can vary, but common methods include the use of deuterated solvents and deuterium gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the consistent incorporation of deuterium atoms. Quality control measures are crucial to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenretinide glucuronide-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are optimized based on the desired reaction and the stability of this compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Metabolic Pathways
The metabolism of fenretinide is predominantly mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). Key findings include:
- CYP Enzymes : CYP2C8, CYP3A4, and CYP3A5 are significant in the oxidative metabolism of fenretinide. Variants of these enzymes can influence the drug's metabolic rate and efficacy .
- Glucuronidation : UGTs 1A1, 1A3, and 1A6 are responsible for converting fenretinide into its glucuronide forms. This process is crucial as it may enhance solubility and excretion, potentially reducing toxicity .
Cancer Treatment
Fenretinide glucuronide-d4 has been studied for its role in enhancing the therapeutic effects of fenretinide against various cancers:
- Neuroblastoma : Research indicates that fenretinide induces apoptosis in neuroblastoma cells through mechanisms involving ceramide accumulation and reactive oxygen species production. The glucuronidated form may improve bioavailability and reduce side effects .
- Ovarian Cancer : Fenretinide has demonstrated preventive and therapeutic activity against ovarian tumors. Its metabolites, including glucuronides, may contribute to enhanced efficacy when used in combination with other chemotherapeutic agents like cisplatin .
Pharmacokinetic Studies
This compound is valuable in pharmacokinetic studies due to its stable isotopic labeling. This allows for precise tracking of the compound's metabolism and distribution within biological systems. Such studies are essential for understanding the drug's behavior in vivo and optimizing dosing regimens .
Case Study 1: Neuroblastoma Treatment Efficacy
A study involving neuroblastoma patients treated with fenretinide showed a significant increase in progression-free survival rates when combined with standard chemotherapy. The role of this compound was highlighted as a key metabolite that may enhance treatment outcomes by improving drug solubility and reducing systemic toxicity .
Case Study 2: Ovarian Cancer Synergy with Cisplatin
In preclinical models, the combination of fenretinide (and its glucuronides) with cisplatin resulted in synergistic effects that enhanced apoptosis in resistant ovarian cancer cell lines. This suggests that this compound could play a critical role in overcoming drug resistance .
Data Tables
Metabolite | Enzyme Involved | Cancer Type | Effect |
---|---|---|---|
Fenretinide | CYP2C8, CYP3A4 | Neuroblastoma | Induces apoptosis |
This compound | UGTs 1A1, 1A3 | Ovarian Cancer | Enhances cisplatin efficacy |
4′-Oxo 4-HPR | CYP Enzymes | Various Tumors | Growth inhibition |
Mechanism of Action
Fenretinide glucuronide-d4 exerts its effects through mechanisms similar to fenretinide. It inhibits the growth of cancer cells by inducing apoptosis through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . Fenretinide selectively accumulates in tissues like the breast, where it inhibits cell growth by inducing apoptosis rather than differentiation . This process involves the generation of reactive oxygen species and the activation of mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive and antineoplastic properties.
All-trans-retinoic acid: A natural retinoid with similar biological activities but different toxicity profiles.
4-Hydroxyphenyl retinamide: Another synthetic retinoid with similar mechanisms of action.
Uniqueness
Fenretinide glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolism . This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C32H41NO8 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D |
InChI Key |
UVITUJIIRZWOPU-PXYYWTELSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
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